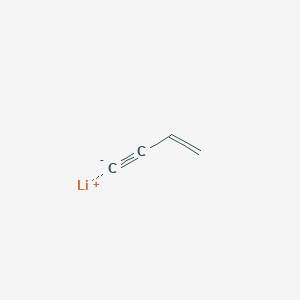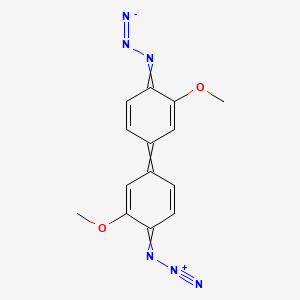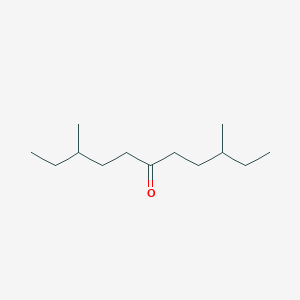
3,9-Dimethylundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethylundecan-6-one is an organic compound with the molecular formula C13H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes two methyl groups attached to the third and ninth carbon atoms of an undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethylundecan-6-one can be achieved through various methods. One common approach involves the alkylation of a suitable precursor, such as 3,9-dimethylundecane, with an appropriate reagent to introduce the carbonyl group at the sixth position. This process typically requires the use of strong bases and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include catalytic processes that utilize metal catalysts to facilitate the formation of the carbonyl group. The choice of catalyst and reaction conditions would depend on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethylundecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Halogenated derivatives or other substituted compounds depending on the reagents used.
Scientific Research Applications
3,9-Dimethylundecan-6-one has various applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and synthesis.
Biology: The compound may be used in studies of metabolic pathways involving ketones.
Medicine: Research into potential therapeutic uses of ketones may involve this compound.
Industry: It can be used in the synthesis of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,9-Dimethylundecan-6-one involves its interaction with specific molecular targets. The carbonyl group in the compound can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethylundecan-2-one: Another ketone with a similar structure but different positioning of the carbonyl group.
2-Undecanone, 6,10-dimethyl-: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,9-Dimethylundecan-6-one is unique due to the specific positioning of its methyl groups and carbonyl group. This unique structure can result in distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
40238-98-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
3,9-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-5-11(3)7-9-13(14)10-8-12(4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
MGSGSGFOGJFAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(=O)CCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


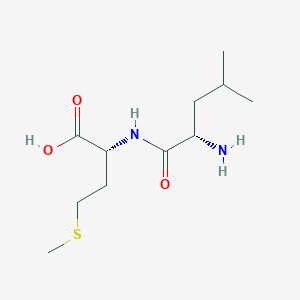

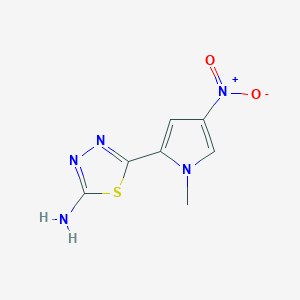
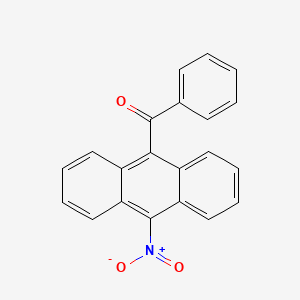
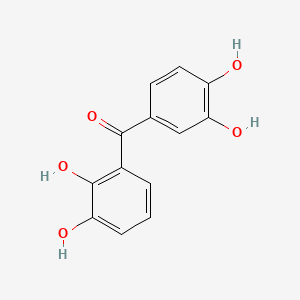
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
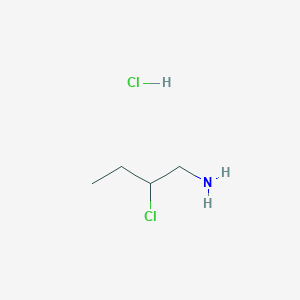
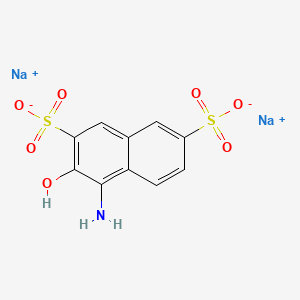
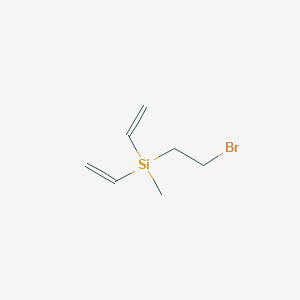
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
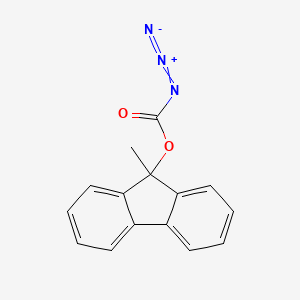
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
